molecular formula C7H4BrN3S B14067277 2-(5-Bromopyrazin-2-yl)thiazole

2-(5-Bromopyrazin-2-yl)thiazole

Katalognummer: B14067277
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: HDAPIOFNBCWMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyrazin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrazine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its aromaticity and biological activity, while the pyrazine ring is often found in compounds with significant pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrazin-2-yl)thiazole typically involves the reaction of 2-bromopyrazine with thiazole derivatives. One common method is the Pd-catalyzed Suzuki coupling reaction, where 2-bromopyrazine is reacted with a thiazole boronic acid under palladium catalysis . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyrazin-2-yl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrazin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the pyrazine ring can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloropyrazin-2-yl)thiazole
  • 2-(5-Fluoropyrazin-2-yl)thiazole
  • 2-(5-Methylpyrazin-2-yl)thiazole

Uniqueness

2-(5-Bromopyrazin-2-yl)thiazole is unique due to the presence of the bromine atom, which can be easily substituted to create a wide variety of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .

Eigenschaften

Molekularformel

C7H4BrN3S

Molekulargewicht

242.10 g/mol

IUPAC-Name

2-(5-bromopyrazin-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H4BrN3S/c8-6-4-10-5(3-11-6)7-9-1-2-12-7/h1-4H

InChI-Schlüssel

HDAPIOFNBCWMMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)C2=CN=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.